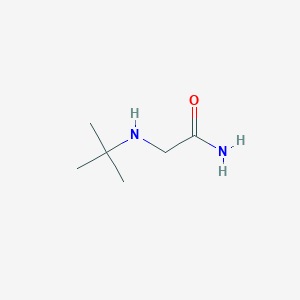

2-(Tert-butylamino)acetamide

Description

Fundamental Structural Features and Chemical Relevance

2-(Tert-butylamino)acetamide is an organic molecule featuring a primary amide and a secondary amine. Its structure is defined by an acetamide (B32628) backbone (–CH2C(=O)NH2) attached to a tert-butylamino group (–NHC(CH3)3). The most prominent feature is the sterically hindered tert-butyl group, which imparts specific conformational and reactivity characteristics to the molecule. This bulky group can influence the molecule's solubility, crystal packing, and interactions with biological targets when incorporated into larger structures.

The chemical relevance of this compound is primarily as a versatile building block or scaffold in organic synthesis. biosynth.com Its utility is most pronounced in the context of multicomponent reactions (MCRs), where the related precursor, tert-butyl isocyanide, is a key reagent. In reactions such as the Ugi four-component reaction (Ugi-4CR), tert-butyl isocyanide incorporates the N-tert-butyl-acetamido moiety into the final product, effectively delivering the core structure of this compound into a more complex molecular framework. This strategic use allows for the rapid generation of diverse chemical libraries from simple starting materials.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 207925-15-3 | biosynth.com |

| Molecular Formula | C6H14N2O | biosynth.com |

| Molecular Weight | 130.19 g/mol | biosynth.com |

| SMILES | CC(C)(C)NCC(=O)N | biosynth.com |

| MDL Number | MFCD00462785 | biosynth.com |

Historical Trajectory of Academic Inquiry Pertaining to the this compound Moiety

The academic history of the this compound moiety is intrinsically linked to the development and application of isocyanide-based multicomponent reactions, particularly the Ugi reaction. Rather than being a subject of study in its isolated form, the moiety gained prominence as a recurring structural motif in the products of these reactions.

The Ugi four-component reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, emerged as a powerful tool in combinatorial chemistry for the rapid synthesis of peptide-like molecules, often referred to as peptidomimetics. nih.govthieme-connect.com The use of tert-butyl isocyanide as the isocyanide component directly yields products containing the N-substituted this compound core. nih.govnih.gov This approach provided a highly efficient method for creating large libraries of structurally diverse compounds from readily available starting materials, which proved invaluable for high-throughput screening in drug discovery programs. nih.gov

Early research efforts focused on exploring the scope and limitations of the Ugi reaction with tert-butyl isocyanide to generate these libraries. rug.nl Over time, the strategy evolved to include post-Ugi modifications, where the initial product containing the this compound moiety undergoes further chemical transformations, such as domino reactions or cyclizations, to produce complex heterocyclic scaffolds. acs.orgacs.org For instance, research has demonstrated the synthesis of Ugi adducts from o-iodobenzoic acid and tert-butyl isocyanide, which are then subjected to copper-catalyzed cascade reactions to form intricate structures like isoquinolone-4-carboxylic acids. acs.org This historical trajectory showcases a shift from simply generating linear peptidomimetics to using the Ugi product as a versatile intermediate for constructing architecturally complex and biologically relevant molecules.

Contemporary Significance and Emerging Research Frontiers for this compound Systems

The contemporary significance of systems containing the this compound moiety lies in their application as frameworks for developing targeted therapeutic agents. The structural diversity enabled by the Ugi reaction allows for the fine-tuning of these molecules to interact with specific biological targets, leading to their investigation across a wide range of disease areas.

A significant research frontier is in oncology, where derivatives are being explored as potent enzyme inhibitors. For example, complex acetamides derived from this moiety have been synthesized and evaluated as inhibitors of pyruvate (B1213749) dehydrogenase kinases (PDKs), which are implicated in cancer metabolism. researchgate.netresearchgate.net Other research has focused on developing these compounds as kinase inhibitors, targeting enzymes like FMS-like tyrosine kinase 3 (FLT3) and p38 mitogen-activated protein kinase, which are crucial in certain cancers and inflammatory diseases. nih.govgoogle.com

Beyond oncology, these systems are being investigated for other therapeutic applications. Researchers have identified potent, non-covalent inhibitors of the SARS-CoV 3CL protease by optimizing a dipeptide-like series of molecules built around the this compound core. nih.govacs.org Additionally, derivatives have been designed as tubulin polymerization inhibitors and as T-type calcium channel blockers, indicating potential applications in treating cell proliferation disorders and conditions like pain and epilepsy, respectively. nih.govnih.gov

Emerging research continues to build on the foundation of multicomponent chemistry, creating increasingly sophisticated molecular architectures. The development of tandem and domino reactions that follow the initial Ugi condensation allows for the construction of novel polyheterocyclic systems, further expanding the chemical space that can be explored for biological activity. acs.orgacs.org This ongoing innovation underscores the enduring importance of the this compound moiety as a key structural unit in the quest for new therapeutic agents.

Table 2: Representative Research on Derivatives Incorporating the this compound Moiety

| Research Focus | Target | Representative Compound Class | Key Finding |

|---|---|---|---|

| Antiviral | SARS-CoV 3CL Protease | N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides | Identification of potent, non-covalent inhibitors through a multi-component Ugi reaction strategy. nih.gov |

| Anticancer | Pyruvate Dehydrogenase Kinases (PDKs) | N-(2-(tert-butylamino)-2-oxoethyl)-2,2-dichloro-N-aryl(alkyl)acetamides | Derivatives showed promising cytotoxic effects against various human cancer cell lines. researchgate.net |

| Anticancer | FLT3 Kinase | Pyrimidine-4,6-diamine derivatives | Discovery of a Type-II FLT3 kinase inhibitor with high selectivity over c-KIT. nih.gov |

| Anticancer | Tubulin Polymerization | 2,4-disubstituted thiazole (B1198619) derivatives | Certain derivatives showed potent cytotoxic activity against several human cancer cell lines. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(tert-butylamino)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-6(2,3)8-4-5(7)9/h8H,4H2,1-3H3,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWVHGPZNYEBQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for 2 Tert Butylamino Acetamide and Its Analogues

Direct Amide Bond Formation Strategies

Direct amidation is a fundamental approach to constructing the amide bond in 2-(tert-butylamino)acetamide. This typically involves the reaction between a carboxylic acid and an amine. dur.ac.uk

Amide Coupling Reactions Utilizing Carboxylic Acid Activation

The formation of an amide bond between a carboxylic acid and an amine, such as tert-butylamine (B42293), is often facilitated by activating the carboxylic acid. dur.ac.uk This activation is necessary because the direct reaction is generally slow due to the formation of an unreactive carboxylate-ammonium salt. dur.ac.uk Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.govorganic-chemistry.org The activation process can proceed through the formation of a more reactive species, such as an O-acylisourea intermediate when using carbodiimides, which is then susceptible to nucleophilic attack by the amine. nih.gov

Boron-based reagents have also emerged as effective promoters for direct amidation. acs.orgacs.org For instance, tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, has been shown to be a powerful reagent for the direct amidation of a wide array of carboxylic acids and amines, including less nucleophilic amines like tert-butylamine. acs.orgacs.org The reaction can be performed with equimolar amounts of the acid and amine. acs.orgacs.org Another approach involves the use of boronic acids as catalysts, which often require the removal of water to drive the reaction to completion. rsc.org

The table below summarizes various coupling reagents and their general conditions for amide synthesis.

| Coupling Reagent/System | Additive(s) | General Conditions | Reference(s) |

| EDC | HOBt, DMAP, DIPEA | Acetonitrile, 23°C | nih.gov |

| BOPCl | Et₃N | CH₂Cl₂, 23°C | nih.gov |

| HATU | DIPEA | DMF, 23°C | nih.gov |

| Isobutyl chloroformate | Et₃N | CH₂Cl₂, 23°C | nih.gov |

| B(OCH₂CF₃)₃ | None | MeCN, 80-100°C | acs.orgacs.org |

| (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | None | Room Temperature | organic-chemistry.org |

| 5-methoxy-2-iodophenylboronic acid | Molecular Sieves | Ambient Temperature | organic-chemistry.org |

Optimization of Reaction Conditions for Amide Synthesis

The efficiency of amide bond formation is highly dependent on the reaction conditions. Factors such as the choice of solvent, temperature, and the stoichiometry of reagents play a crucial role. For instance, in the synthesis of N,N-dimethylamides, the combination of trimethylacetic anhydride (B1165640) and catalytic potassium tert-butoxide has been utilized. organic-chemistry.org Microwave irradiation has also been employed to accelerate amide synthesis. researchgate.net

The optimization of reaction conditions often involves screening different catalysts, solvents, and temperatures. For example, in a study on the synthesis of amides, increasing the reaction temperature to 80°C significantly improved the yield. researchgate.net The use of a catalyst in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) also demonstrated enhanced yields. researchgate.net

The following table presents an example of reaction condition optimization for an amide synthesis. researchgate.net

| Entry | Catalyst (mg) | Oxidant (eq.) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | 20 | None | Pyrrolidine | Room Temp | 60 | 0 |

| 2 | 20 | TBHP (1.5) | Pyrrolidine | Room Temp | - | 0 |

| 3 | 20 | TBHP (1.5) | Pyrrolidine | 80 | - | 70 |

| 4 | 30 | TBHP (1.5) | Pyrrolidine | - | - | Increased |

| 5 | 30 | None | Ethanol (B145695) | - | - | 0 |

| 6 | 30 | None | Acetonitrile | - | - | 0 |

| 9 | 30 | TBHP (1.5) | None (Microwave) | - | - | Good |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, offer an efficient pathway to complex molecules like this compound analogues. wikipedia.org

Ugi Reaction in the Construction of this compound Scaffolds

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. wikipedia.org This reaction is particularly useful for generating libraries of compounds for drug discovery. wikipedia.org By using tert-butyl isocyanide as one of the components, the this compound moiety can be directly incorporated into the final product. nih.govsci-hub.se

The Ugi reaction is typically exothermic and proceeds rapidly in polar, aprotic solvents like dimethylformamide (DMF), although methanol (B129727) and ethanol are also effective. wikipedia.org The reaction mechanism involves the initial formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and the carboxylic acid in a series of steps culminating in a Mumm rearrangement to yield the final α-acylamino amide product. wikipedia.org

Ugi reactions have been employed to synthesize a variety of complex acetamide (B32628) derivatives. For example, isoquinolin-2(1H)-yl-acetamide and isoindolin-2-yl-acetamide derivatives have been synthesized from Ugi adducts. nih.govrug.nl

Diastereoselective Tandem Reaction Sequences Incorporating the Ugi Mechanism

The Ugi reaction can be integrated into tandem sequences to create even more complex and stereochemically defined structures. thieme-connect.comresearchgate.net A tandem Doebner/Ugi reaction has been developed for the synthesis of pyrrolone-containing peptidomimetics. thieme-connect.comresearchgate.net In this sequence, a pyrrolone, acting as the acidic component, is reacted with an aldehyde, an amine, and tert-butyl isocyanide in a four-component Ugi reaction. thieme-connect.comresearchgate.net

The diastereoselectivity of such tandem reactions can often be controlled by adjusting the reaction temperature. thieme-connect.comresearchgate.net For instance, in the synthesis of N-(tert-butyl)-2-(2-(2-aryl-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H)-pyrrol-3-yl)-N-(arylacetamido)-2-arylacetamides, a mixture of two diastereomers was obtained, and the ratio could be influenced by the reaction temperature. thieme-connect.comresearchgate.net In some cases, the diastereomers could be separated by filtration from the warm reaction mixture. thieme-connect.com

Nucleophilic Substitution Processes in Acetamide Synthesis

Nucleophilic substitution is another key strategy for the synthesis of acetamide derivatives. ontosight.ainih.govresearchgate.netscilit.com This approach typically involves the reaction of a haloacetamide, such as a 2-chloroacetamide, with a nucleophile. For instance, N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives have been synthesized through the nucleophilic substitution reaction of 2-chloro-N-(benzothiazole-2-yl)acetamides with appropriate tetrazol-5-thiols. nih.govscilit.com

Similarly, a series of N-(substituted phenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamides were prepared by reacting 2-chloro-N-(aryl)acetamides with 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674) in N,N-dimethylformamide. researchgate.net The versatility of this method allows for the introduction of a wide range of functional groups onto the acetamide scaffold.

Reactions of Amines with α-Haloacetamides for Alpha-Amino Acetamide Formation

A fundamental and widely employed method for the synthesis of α-amino acetamides involves the nucleophilic substitution reaction between an amine and an α-haloacetamide. google.commnstate.edu In this reaction, the amino group of the amine acts as a nucleophile, attacking the electrophilic carbon atom bearing a halogen (typically chlorine or bromine) in the α-position to the amide carbonyl group. mnstate.edu This results in the displacement of the halide and the formation of a new carbon-nitrogen bond, yielding the desired α-amino acetamide.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. mnstate.edu The choice of base and solvent can influence the reaction rate and yield. Common bases include excess amine, sodium hydroxide (B78521), or sodium bicarbonate. mnstate.edu The use of excess ammonia (B1221849) or a primary amine can favor monosubstitution. mnstate.edu For instance, the reaction of a primary or secondary amine with an α-haloacetamide can produce hindered polysubstituted α-amino acetamides. google.com

This method provides a straightforward route to a variety of α-amino acetamides by varying the amine and the α-haloacetamide starting materials. For example, tert-butylamine can be reacted with an appropriate α-haloacetamide to furnish this compound. google.com

Application of Phase Transfer Catalysis in Amide Synthesis

Phase transfer catalysis (PTC) has emerged as a powerful and environmentally friendly methodology for conducting reactions between reactants in immiscible phases, such as an aqueous phase containing an inorganic base and an organic phase containing the substrate. ptfarm.pl This technique is particularly advantageous for amide synthesis, as it often eliminates the need for anhydrous organic solvents and strong, hazardous bases like metal hydrides or amides. ptfarm.pl

In the context of α-amino acetamide synthesis, PTC facilitates the reaction between a secondary amine and an α-haloacetamide in a basic organic reaction medium. google.com A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), transports the hydroxide or other basic anions from the aqueous phase to the organic phase. google.comptfarm.plnih.gov This creates a highly reactive, "naked" anion in the organic phase that can deprotonate the amine or facilitate the nucleophilic substitution reaction.

The advantages of using PTC in this synthesis include:

Use of inexpensive and safer bases like sodium or potassium hydroxide. ptfarm.pl

High reaction rates and yields. ptfarm.pl

Simplified product isolation and purification. ptfarm.pl

Reduced industrial waste. ptfarm.pl

A process for synthesizing hindered polysubstituted α-amino acetamides utilizes a phase transfer catalyst with a secondary amine and an α-haloacetamide in a basic organic medium. google.com The reaction temperature for such processes typically ranges from 20°C to 100°C. google.com

Advanced Catalytic Synthetic Methods

Modern organic synthesis has seen the development of sophisticated catalytic methods that offer novel and efficient pathways to complex molecules. These methods often provide advantages in terms of selectivity, functional group tolerance, and milder reaction conditions compared to traditional approaches.

Visible light photoredox catalysis has become a prominent tool for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com This strategy has been successfully applied to the synthesis of α-amino amides through the cross-coupling of electrophiles. rsc.orgrsc.orgpku.edu.cn In one approach, an iridium-based photoredox catalyst, upon irradiation with visible light, facilitates the coupling of isocyanates and ketimines to produce α-amino amides in good yields. rsc.orgrsc.org This method operates via the umpolung (reactivity reversal) of the ketimine. rsc.org

Furthermore, metal-free catalytic systems have also been developed. rsc.org For example, perylene, an organic photocatalyst, in combination with an amine such as N,N-diisopropylethylamine (DIPEA), can effectively catalyze the synthesis of α-amino amides from isocyanates and ketimines under white light-emitting diode (LED) irradiation. rsc.org These visible-light-mediated methods represent a mild and powerful alternative for the construction of the α-amino amide scaffold. mdpi.com

| Catalyst System | Reactants | Product | Yield | Reference |

| Iridium Photoredox Catalyst | Isocyanates and Ketimines | α-Amino Amides | Good yields | rsc.orgrsc.org |

| Perylene / DIPEA (Metal-free) | Isocyanates and Ketimines | α-Amino Amides | Up to 93% | rsc.org |

Nickel-Catalyzed Photoredox Reactions with Tert-butylamine as a Dual-Functional Additive

Nickel-catalyzed photoredox reactions have gained significant traction for various cross-coupling transformations. acs.orgchemrxiv.orgresearchgate.netchemrxiv.org A recent development in this area is the use of tert-butylamine as a cost-effective and bifunctional additive, serving as both a base and a ligand. acs.orgchemrxiv.orgchemrxiv.org This approach simplifies reaction conditions and broadens the scope of compatible nucleophiles for C-O and C-N bond-forming reactions. acs.orgchemrxiv.org

In this system, tert-butylamine's tertiary alkyl group enhances the lability of its coordination to the nickel center, which facilitates efficient ligand exchange and catalytic turnover. chemrxiv.org Its bulkiness also disfavors undesirable side reactions like reductive elimination and self-coupling. chemrxiv.org This methodology has proven effective for the coupling of a diverse range of nucleophiles, including phenols, alcohols, anilines, and sulfonamides, with various electrophiles. acs.orgchemrxiv.org While direct synthesis of this compound using this specific method is not explicitly detailed, the broad applicability for C-N bond formation suggests its potential for related syntheses. acs.orgchemrxiv.orgresearchgate.net The use of tert-butylamine addresses common challenges in cross-coupling reactions, such as the need for carefully optimized and often expensive ligands and bases. acs.org

Specialized Synthetic Routes to Related Tert-butylamino-Containing Structures

Beyond the direct synthesis of this compound, several synthetic routes lead to more complex structures that incorporate the tert-butylamino moiety. These methods often utilize the unique reactivity of specific building blocks.

Tert-butyl isocyanide is a versatile C1 building block known for its participation in a variety of multicomponent reactions (MCRs). nih.govbeilstein-journals.org One of the most prominent MCRs is the Ugi four-component reaction (Ugi-4CR), which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate α-acylamino amides. nih.govbeilstein-journals.org

In a specific application, a multicomponent Ugi reaction utilizing pyridine-3-carboxaldehyde, 4-tert-butylaniline, furan-2-carboxylic acid, and tert-butyl isocyanide was employed to synthesize (R)-N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide, a potent non-covalent inhibitor of the SARS-CoV 3CL protease. nih.gov This reaction proceeds by forming an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate to form an α-adduct that rearranges to the final product. beilstein-journals.org

Another example involves the reaction of tert-butyl isocyanide with dialkyl acetylenedicarboxylates in the presence of rhodanine-N-acetic acid derivatives to produce highly functionalized 2,5-diaminofuran derivatives. arabjchem.org The reaction proceeds through a reactive 1:1 intermediate formed between the isocyanide and the acetylenic ester, which is then trapped by the rhodanine (B49660) derivative. arabjchem.org These examples highlight the utility of tert-butyl isocyanide in constructing complex molecules containing the N-tert-butyl amide functionality.

| Reaction Type | Key Reactants | Product Type | Reference |

| Ugi-4CR | Pyridine-3-carboxaldehyde, 4-tert-butylaniline, furan-2-carboxylic acid, tert-butyl isocyanide | α-Acylamino amide | nih.gov |

| Multicomponent Reaction | Tert-butyl isocyanide, dialkyl acetylenedicarboxylates, rhodanine-N-acetic acid derivatives | Functionalized diaminofuran | arabjchem.org |

Preparation of Beta-Aminoalcohols Precursors for Tert-butylamino Moiety Introduction

The synthesis of β-aminoalcohols serves as a critical step in the formation of molecules containing the tert-butylamino moiety. These precursors are valuable intermediates in the synthesis of various biologically active compounds and are key for introducing structural diversity. A number of synthetic strategies have been developed to access these important building blocks, often focusing on stereoselectivity and efficiency.

One common and effective method for preparing β-aminoalcohols is through the ring-opening of epoxides with amines. This aminolysis of epoxides can be achieved under various conditions, including catalyst-free reactions in polar mixed solvent systems or in water, which offers a green and efficient route. organic-chemistry.org For instance, the reaction of various epoxides with primary amines has been shown to produce β-aminoalcohols in high yields with excellent regioselectivity. organic-chemistry.org Specifically, the use of sterically hindered amines like tert-butylamine for the ring-opening of epoxides has been successfully demonstrated. organic-chemistry.org

Another significant approach involves the reduction of α-amino acids. This method is particularly useful for generating enantiomerically pure β-aminoalcohols, as it leverages the readily available chiral pool of natural amino acids. The process typically involves the conversion of an amino acid to its corresponding methyl ester, followed by a Grignard reaction to yield the desired β-aminoalcohol. rsc.org This strategy allows for the introduction of various substituents at the α- and β-positions, providing a versatile route to a range of β-aminoalcohol organocatalysts. rsc.org

Furthermore, asymmetric α-amination of aldehydes, often catalyzed by proline, represents a powerful technique for constructing chiral β-aminoalcohols. google.com This method involves the α-amination of an aldehyde to form a protected amino alcohol, which can then be further processed. google.com The process has been shown to be effective in producing chirally pure β-aminoalcohol intermediates with high enantioselectivity. google.com

The Henry reaction, which is the base-catalyzed aldol-type addition of nitroalkanes to carbonyl compounds, followed by the reduction of the resulting β-nitro alcohols, is another established route to β-aminoalcohols. nih.gov This method is particularly suitable for the synthesis of β-amino-α-trifluoromethyl alcohols. nih.gov

More recently, photoredox catalysis has emerged as a mild and sustainable method for β-aminoalcohol synthesis. acs.org This approach can involve the aminohydroxylation of olefins or carbon-carbon bond formation strategies, providing novel pathways to these important precursors under environmentally benign conditions. acs.org

In a specific example, the synthesis of syn-2-(N-tert-Butylamino)-1-(2-methoxyphenyl)propan-1,3-diol was achieved starting from a cis-3-chloro-β-lactam. beilstein-journals.org The β-lactam was treated with lithium aluminum hydride to yield a cis-2-aryl-3-(hydroxymethyl)aziridine, which upon further reaction, afforded the target syn-aminopropanol. beilstein-journals.org This demonstrates the utility of β-lactams as versatile synthons for the stereoselective preparation of β-aminoalcohols. beilstein-journals.org

A summary of different synthetic approaches for β-aminoalcohols is presented below:

| Synthetic Method | Key Reagents/Catalysts | Advantages | Reference |

| Epoxide Ring-Opening | Amines, Polar Solvents | High yields, excellent regioselectivity, catalyst-free options | organic-chemistry.orgroyalsocietypublishing.org |

| Reduction of α-Amino Acids | Grignard Reagents | Access to enantiomerically pure compounds | rsc.org |

| Asymmetric α-Amination | Proline Catalyst | High enantioselectivity, construction of chiral building blocks | google.com |

| Henry Reaction & Reduction | Nitroalkanes, Carbonyls | Suitable for trifluoromethylated analogues | nih.gov |

| Photoredox Catalysis | Photocatalysts | Mild, sustainable, novel reaction pathways | acs.org |

| From β-Lactams | LiAlH4 | Stereoselective synthesis | beilstein-journals.org |

The reaction of β-aminoalcohols with thionyl chloride has also been investigated computationally to understand the mechanisms leading to the formation of 1-chloro-(2-alkylamino)ethanes and 1,2,3-alkyloxathiazolidine-2-oxides. cdnsciencepub.com For N-(2-tert-butylamino)ethanol, the reaction pathway involves the nitrogen of the amino alcohol attacking the sulfur of thionyl chloride. cdnsciencepub.com

The choice of synthetic route to β-aminoalcohol precursors is often dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials. The diversity of these methodologies provides chemists with a robust toolbox for the introduction of the tert-butylamino moiety into a wide array of molecular architectures.

Chemical Reactivity and Transformation Mechanisms of 2 Tert Butylamino Acetamide Systems

Functional Group Interconversions within 2-(Tert-butylamino)acetamide Derivatives

Functional group interconversions are fundamental in synthetic organic chemistry, allowing for the transformation of one functional group into another. For derivatives of this compound that contain an aldehyde moiety, oxidative and reductive transformations are key reactions.

An aldehyde derivative of this compound can be oxidized to the corresponding carboxylic acid. This transformation is a common and reliable reaction in organic synthesis. Various oxidizing agents can accomplish this, ranging from mild to strong.

Key Research Findings:

Mild Oxidants: Reagents like Tollens' reagent (Ag(NH₃)₂⁺) and Fehling's or Benedict's solution (Cu²⁺ in basic solution) are classic examples used for the selective oxidation of aldehydes. These reactions are often used as qualitative tests for aldehydes.

Stronger Oxidants: More robust oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents (e.g., Jones reagent, CrO₃/H₂SO₄) can also be used, although they are less selective and may affect other parts of the molecule if not used under controlled conditions.

Modern Methods: Contemporary methods often employ catalysts for greener and more efficient oxidations. For example, N-heterocyclic carbenes (NHCs) can catalyze the oxidative acylation of amides with aldehydes. researchgate.netbeilstein-journals.org Additionally, phenazinium salts have been used as photocatalysts for the aerobic oxidative amidation of aromatic aldehydes. acs.org Oxone, a stable and non-toxic inorganic oxidant, has been shown to be effective for the oxidative amidation of aldehydes with anilines under solvent-free mechanical milling conditions. researchgate.net

Table 1: Common Oxidative Transformations for Aldehydes

| Oxidizing Agent | Typical Conditions | Product | Selectivity |

|---|---|---|---|

| Tollens' Reagent | Aqueous ammonia (B1221849) | Carboxylic acid (as carboxylate) | High for aldehydes |

| KMnO₄ | Basic, cold, dilute | Carboxylic acid (as carboxylate) | Can cleave other bonds |

| Jones Reagent | Acetone (B3395972), 0°C | Carboxylic acid | Strong, not highly selective |

The reduction of an aldehyde moiety in a this compound derivative would yield a primary alcohol. This is a fundamental transformation that can be achieved with a variety of reducing agents.

Key Research Findings:

Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that readily converts aldehydes to alcohols in the presence of amides. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and would also reduce the amide group in addition to the aldehyde.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst (e.g., Pd, Pt, Ni). It is an effective method for reducing aldehydes, though it may also reduce other functional groups depending on the catalyst and reaction conditions.

Schwartz's Reagent: Cp₂Zr(H)Cl (Schwartz's reagent) has been used for the mild conversion of tertiary amides to aldehydes. orgsyn.orgorgsyn.org This suggests its potential utility in chemoselective reductions within complex molecules. Research has shown that secondary amides can be reduced to imines and aldehydes using silanes catalyzed by ruthenium complexes. researchgate.net

Table 2: Common Reductive Transformations for Aldehydes

| Reducing Agent | Typical Conditions | Product | Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (B129727) or Ethanol (B145695) | Primary Alcohol | Selective for aldehydes and ketones; will not reduce amides. |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Primary Alcohol | Strong reducing agent; will also reduce the amide. |

| Catalytic Hydrogenation (H₂/Pd) | Pressurized H₂ | Primary Alcohol | Can also reduce alkenes and other functional groups. |

Reactivity of Aromatic Systems in Conjugated this compound Structures

When a phenoxy group is incorporated into the structure of this compound, the aromatic ring becomes susceptible to electrophilic aromatic substitution (EAS) reactions.

The phenoxy group is an activating, ortho-, para-directing substituent for electrophilic aromatic substitution. This is due to the ability of the oxygen atom to donate lone-pair electron density to the aromatic ring, stabilizing the carbocation intermediate (the arenium ion). The bulky tert-butylamino acetamide (B32628) side chain may sterically hinder the ortho-positions, potentially favoring substitution at the para-position.

Key Research Findings:

Directing Effects: The oxygen of the phenoxy group strongly directs incoming electrophiles to the positions ortho and para to it. The acetamido group, if attached to the ring, would also be an ortho-, para-director. The interplay of these groups would determine the final substitution pattern. Research on N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide indicates that the phenoxy group can participate in electrophilic aromatic substitution due to its electron-donating nature. evitachem.com

Common EAS Reactions:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the ring.

Halogenation: Reaction with a halogen (e.g., Br₂) and a Lewis acid catalyst (e.g., FeBr₃) installs a halogen atom.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide and a Lewis acid catalyst. These reactions may be less effective due to potential side reactions with the amide functionality.

Intramolecular Cyclization: In some cases, electrophilic aromatic substitution can occur intramolecularly. For instance, N-hydroxy-2-phenoxyacetamides can undergo intramolecular cyclization to form benzoxazinones. researchgate.net

Table 3: Predicted Products of Electrophilic Aromatic Substitution on a Phenoxy-Substituted this compound

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | para-nitro substituted phenoxy derivative |

| Bromination | Br₂, FeBr₃ | para-bromo substituted phenoxy derivative |

Environmental and Atmospheric Degradation Pathways

The environmental fate of this compound would likely be influenced by the degradation of its amine component.

In the atmosphere, the primary degradation pathway for amines is initiated by reaction with hydroxyl (•OH) radicals. acs.orgnih.gov

Key Research Findings:

Reaction Mechanism: The reaction between tert-butylamine (B42293) and •OH radicals proceeds mainly through hydrogen abstraction from the amino (-NH₂) group. nih.govwhiterose.ac.ukresearchgate.net This initial step forms a nitrogen-centered radical.

Product Formation: In the presence of nitrogen oxides (NOx), this radical can lead to the formation of tert-butylnitramine and acetone as major products. nih.govwhiterose.ac.ukresearchgate.net Minor products can include formaldehyde, 2-methylpropene, and acetamide. whiterose.ac.ukresearchgate.net The reaction rate constant for tert-butylamine with •OH radicals has been measured to be approximately 8.4 (± 1.7) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 305 K. nih.govwhiterose.ac.ukresearchgate.net

Particle Formation: The atmospheric degradation of amines can also contribute to the formation of aerosols through acid-base reactions with photochemically formed acids like nitric acid. whiterose.ac.ukresearchgate.net

Table 4: Atmospheric Degradation Data for Tert-butylamine

| Reactant | Primary Reaction | Major Products | Measured Rate Constant (k_OH) |

|---|

Identification of Atmospheric Reaction Products from Amine Degradation

While direct experimental studies on the atmospheric degradation of this compound are not extensively documented, the atmospheric fate of the structurally related compound tert-butylamine ((CH₃)₃CNH₂) provides significant insights into the expected reaction pathways. The atmospheric degradation of amines is primarily initiated by reaction with hydroxyl (OH) radicals. whiterose.ac.ukacs.org

For tert-butylamine, the reaction with OH radicals predominantly proceeds via hydrogen abstraction from the amino (-NH₂) group. whiterose.ac.ukacs.org In the presence of nitrogen oxides (NOₓ), this leads to the formation of several key products. The major products identified are tert-butylnitramine ((CH₃)₃CNHNO₂) and acetone. whiterose.ac.ukacs.org The formation of acetone occurs through the reaction of intermediate species like tert-butylnitrosamine ((CH₃)₃CNHNO) or its isomer tert-butylhydroxydiazene ((CH₃)₃CN=NOH) with OH radicals, which subsequently yields nitrous oxide (N₂O) and the (CH₃)₃Ċ radical. This radical is then converted to acetone and formaldehyde. acs.org

Minor reaction products that have been both predicted and observed include formaldehyde, 2-methylpropene, acetamide, and propan-2-imine. whiterose.ac.ukacs.org A notable phenomenon accompanying these reactions in experimental chambers is the formation of significant particulate matter. This is attributed to an acid-base reaction between the amine and photochemically produced nitric acid, resulting in the formation of tert-butylaminium nitrate (B79036) salt, which has a low vapor pressure. whiterose.ac.uk

Given the structural similarity, it is plausible that the tert-butylamino group in this compound would undergo similar atmospheric degradation pathways.

Annulation and Cyclization Processes

Annulation and cyclization reactions involving the this compound moiety are crucial for the synthesis of complex heterocyclic structures. Copper-catalyzed processes have proven particularly effective in this regard.

Copper-Catalyzed Annulation for Fused Heterocyclic Acetamides

Copper-catalyzed annulation reactions provide an efficient route to various fused heterocyclic acetamides. A notable example involves the reaction of Ugi adducts derived from o-halobenzoic acids, ammonia, an aldehyde, and tert-butyl isocyanide with 1,3-indandione. acs.orgrug.nl This sequence, which involves an initial Ugi four-component reaction (Ugi-4CR) followed by a copper-catalyzed tandem annulation, allows for the concise synthesis of indeno[1,2-c]isoquinolinone derivatives. acs.org

The Ugi adduct, which contains the N-(tert-butyl)acetamide moiety, undergoes an intramolecular cyclization. The proposed mechanism suggests the formation of a Cu(III) intermediate through oxidative addition of the aryl halide to a Cu(I) species. acs.orgrug.nl This is followed by reductive elimination and subsequent intramolecular addition of the amide nitrogen to a carbonyl group, leading to the final fused heterocyclic system after dehydration. acs.orgrug.nl This methodology has been successfully applied to synthesize a range of polyheterocycles, including pentacyclic systems, by varying the heterocyclic carboxylic acid used in the initial Ugi reaction. acs.org For instance, using 2-chloroquinoline-3-carboxylic acid or 2-bromothiophene-3-carboxylic acid as the acid component leads to the formation of complex multi-heterocyclic compounds. acs.orgrug.nl

Divergent Synthesis of Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides

A divergent and efficient synthesis of isoquinolin-2(1H)-yl-acetamides and isoindolin-2-yl-acetamides has been achieved from a common precursor derived from a Ugi-4CR. nih.govacs.org This strategy utilizes a copper(I)-catalyzed C-C coupling and annulation sequence. acs.org The key intermediate, an N-(tert-butyl)acetamide derivative bearing a halogenated aromatic ring, is synthesized via an ammonia-Ugi-4CR. nih.govacs.org

The divergence in the synthesis is achieved by reacting this common intermediate with either substituted ethanones or terminal alkynes. acs.orgresearchgate.net The reaction with various substituted ethanones, in the presence of a copper(I) catalyst, leads to the formation of isoquinolin-2(1H)-yl-acetamides in moderate to good yields. acs.org This process tolerates a range of aryl-substituted ethanones. acs.org

Conversely, when the same Ugi-derived intermediate is reacted with terminal alkynes under copper(I) catalysis, it regioselectively produces isoindolin-2-yl-acetamides, also in moderate to good yields. acs.orgresearchgate.net This method is notable for its atom economy and the absence of the need for ligands. rug.nl The scope of this reaction is broad, accommodating various alkyl and aryl isocyanides in the initial Ugi reaction, further enhancing the diversity of the resulting heterocyclic acetamides. acs.org Gram-scale synthesis of both heterocyclic scaffolds has been demonstrated, highlighting the preparative utility of this approach. rug.nl

Table 1: Examples of Synthesized Isoquinolin-2(1H)-yl-acetamides

| Compound | Starting Ethanone | Yield (%) |

|---|---|---|

| N-(tert-Butyl)-2-(1-oxo-3-phenylisoquinolin-2(1H)-yl)acetamide | Acetophenone | 79 |

| N-(tert-Butyl)-2-(3-(4-methoxyphenyl)-1-oxoisoquinolin-2(1H)-yl)acetamide | 1-(4-Methoxyphenyl)ethan-1-one | 85 |

| N-(tert-Butyl)-2-(1-oxo-3-(p-tolyl)isoquinolin-2(1H)-yl)acetamide | 1-(p-Tolyl)ethan-1-one | 90 |

| N-(tert-Butyl)-2-(3-(4-fluorophenyl)-1-oxoisoquinolin-2(1H)-yl)acetamide | 1-(4-Fluorophenyl)ethan-1-one | 75 |

Data sourced from Li et al. (2022) acs.org

Table 2: Examples of Synthesized Isoindolin-2-yl-acetamides

| Compound | Starting Alkyne | Yield (%) |

|---|---|---|

| N-(tert-Butyl)-2-(3-oxo-1-(phenylethylidene)isoindolin-2-yl)acetamide | Phenylacetylene | 93 |

| N-(tert-Butyl)-2-(1-((4-methoxyphenyl)ethylidene)-3-oxoisoindolin-2-yl)acetamide | 1-Ethynyl-4-methoxybenzene | 88 |

| N-(tert-Butyl)-2-(3-oxo-1-((p-tolyl)ethylidene)isoindolin-2-yl)acetamide | 1-Ethynyl-4-methylbenzene | 91 |

| N-(tert-Butyl)-2-(1-((4-fluorophenyl)ethylidene)-3-oxoisoindolin-2-yl)acetamide | 1-Ethynyl-4-fluorobenzene | 82 |

Data sourced from Li et al. (2022) acs.orgresearchgate.net

Theoretical and Computational Investigations on 2 Tert Butylamino Acetamide Chemistry

Quantum Chemical Characterization of Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental in elucidating the intrinsic properties of a molecule. These computational techniques can predict molecular geometries, vibrational frequencies, and electronic characteristics with high accuracy, providing a foundational understanding of a compound's behavior.

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the optimized geometry and electronic structure of molecules. ossila.com For acetamide (B32628) derivatives, calculations are commonly performed using the B3LYP functional with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost. researchgate.net Such calculations for 2-(tert-butylamino)acetamide would yield precise information on bond lengths, bond angles, and dihedral angles, defining its three-dimensional structure.

The optimization process seeks the lowest energy conformation of the molecule, confirming it as a true minimum by ensuring there are no imaginary frequencies in the vibrational analysis. nih.gov The resulting geometric parameters are crucial for understanding steric and electronic effects within the molecule, such as the influence of the bulky tert-butyl group on the acetamide backbone.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations (Note: This table presents typical, illustrative values for the specified bonds and angles as would be determined by DFT analysis; it is not based on a published study of this specific molecule.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.24 Å |

| Bond Length | C-N (amide) | ~1.36 Å |

| Bond Length | N-H (amide) | ~1.01 Å |

| Bond Length | C-C (backbone) | ~1.52 Å |

| Bond Length | N-C (amino) | ~1.47 Å |

| Bond Angle | O=C-N | ~123° |

| Bond Angle | C-N-C (amino) | ~115° |

| Dihedral Angle | H-N-C=O | ~180° (trans) |

Analysis of Frontier Molecular Orbitals and Electronic Parameters (e.g., HOMO-LUMO Gap)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. ossila.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net

In studies of related molecules like (RS)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one, the HOMO-LUMO energy gap was calculated to be 4.75 eV using DFT methods. researchgate.net The energies of the HOMO and LUMO orbitals are also used to calculate various global reactivity descriptors, which provide further insight into the molecule's electronic behavior. nih.govbhu.ac.in

Table 2: Illustrative Electronic Parameters Derived from FMO Analysis for an Acetamide Derivative (Note: These values are representative and based on general findings for similar compounds.)

| Parameter | Formula | Description | Typical Value |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital | ~ -6.5 eV |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital | ~ -1.5 eV |

| Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability | ~ 5.0 eV |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron | ~ 6.5 eV |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added | ~ 1.5 eV |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution | ~ 2.5 eV |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity | ~ 0.2 eV-1 |

Conformational Analysis and Tautomeric Equilibria Studies

The structure of this compound is flexible, allowing for various conformations due to rotation around single bonds. The bulky tert-butyl group can significantly influence the conformational preferences, potentially leading to twisted amide bond geometries to alleviate steric strain. nih.gov Computational studies can map the potential energy surface to identify stable conformers and the energy barriers between them.

Furthermore, the acetamide moiety can theoretically exhibit keto-enol tautomerism, where a proton migrates from the nitrogen to the carbonyl oxygen, forming a vinyl alcohol structure (enol form). researchgate.net While the keto form of simple amides is overwhelmingly dominant, substitutions can influence this equilibrium. scispace.com Quantum chemical calculations can determine the relative energies of the keto and enol tautomers, as well as any enolimine forms, to predict the most stable isomer under different conditions (e.g., in various solvents). scispace.com Studies on related β-ketoamides show that both structural factors and the surrounding environment can affect the tautomeric equilibrium. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum chemistry focuses on the intrinsic properties of a single molecule, molecular modeling and dynamics simulations are used to study how a molecule behaves and interacts with its environment, particularly with biological macromolecules like proteins.

Investigation of Molecular Interactions within Biological Systems

Molecular dynamics (MD) simulations can model the dynamic interactions between a ligand, such as a derivative of this compound, and a biological target over time. These simulations provide detailed insights into how the ligand fits and moves within a binding site.

For instance, studies on N‐(2‐(tert‐butylamino)‐1‐(4‐nitrophenyl)‐2‐oxoethyl)‐2,2‐dichloro‐N‐(2‐fluorophenyl)acetamide, a complex derivative, involved MD simulations to analyze the stability of the ligand-protein complex. researchgate.net Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to assess the stability of the complex and the flexibility of individual residues. researchgate.net Similarly, a study on Bambuterol, which contains a tert-butylamino group, used MD to investigate its interaction with Human Serum Albumin (HSA), revealing the key hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.gov These approaches can elucidate how this compound derivatives bind to and modulate the function of their biological targets.

Prediction of Binding Sites and Interaction Energies with Target Molecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential binding sites and estimating the strength of the interaction, often expressed as a binding energy or docking score. nih.gov

Research on derivatives of this compound has utilized docking to explore their potential as therapeutic agents. These studies predict the specific amino acid residues involved in binding and the types of interactions formed, such as hydrogen bonds, salt bridges, and hydrophobic interactions. nih.gov This information is critical for structure-based drug design, allowing for the optimization of ligands to improve their binding affinity and selectivity for a specific target. nih.gov

Table 3: Examples of Predicted Binding Interactions for this compound Derivatives

| Derivative Class | Protein Target | Predicted Binding Energy/Key Interactions | Reference |

| N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides | SARS-CoV 3CL Protease | Non-covalent binding in the active site, detailed by X-ray crystallography. | nih.gov |

| N‐(2‐(tert‐butylamino)‐2‐oxoethyl)‐2,2‐dichloroacetamides | Pyruvate (B1213749) Dehydrogenase Kinase (PDK) Isoenzymes | Docking studies showed specific binding modes and energies within the PDK active site. | researchgate.net |

| Bambuterol (contains tert-butylamino group) | Human Serum Albumin (HSA) | Binding energy of -8.32 kcal/mol; key interactions with Lys199, Tyr150, Arg257, and Glu292. | nih.gov |

These computational predictions guide further experimental work by identifying the most promising compounds and highlighting the structural features essential for biological activity. plos.org

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions involving this compound and its derivatives. By modeling reactions at a molecular level, researchers can elucidate complex mechanisms, predict reaction outcomes, and understand the energetic factors that govern chemical transformations.

Mapping Potential Energy Surfaces (PES) for Key Chemical Transformations

The potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule or a system of reacting molecules as a function of their geometry. By mapping the PES, chemists can identify stable molecules (reactants, products, intermediates) corresponding to energy minima, and transition states, which are the highest energy points along a reaction pathway, also known as saddle points. researchgate.net

For reactions involving related compounds like tert-butylamine (B42293), a core structural component of this compound, computational methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) are employed. whiterose.ac.uk These high-level calculations, often combined with basis sets like aug-cc-pVTZ, allow for the precise location of stationary points (minima and saddle points) on the PES. whiterose.ac.uk For instance, in the atmospheric degradation of tert-butylamine initiated by hydroxyl (OH) radicals, computational studies have identified six different saddle points, corresponding to hydrogen abstraction from either the C-H or N-H bonds. whiterose.ac.uk

The journey from reactants to products can be traced by following the intrinsic reaction coordinate (IRC) from a transition state, which confirms the connection between the saddle point and the intended minima. whiterose.ac.uk While gas-phase calculations are common, the inclusion of solvent effects can significantly alter the shape of the PES. A reaction that proceeds through a double-well potential energy surface in the gas phase might transform into a process with a single barrier in an aqueous solution. researchgate.net Advanced techniques, such as the Permutationally Invariant Polynomial-Neural Network (PIP-NN) based on a ∆-machine learning approach, can efficiently generate highly accurate potential energy surfaces, bringing DFT-level calculations to the more precise CCSD(T) quality with significantly reduced computational cost. chemrxiv.org

Kinetic Rate Constant Calculations for Mechanistic Understanding

Theoretical calculations play a vital role in determining rate constants for rapid reactions, especially those involving free radicals, where experimental measurement can be challenging. nih.gov For the reaction of tert-butylamine with OH radicals, a master equation model based on the calculated PES was used to determine reaction rates. whiterose.ac.uk The calculations showed that the primary reaction pathway is hydrogen abstraction from the amino group. whiterose.ac.uk

The theoretical approach allows for the calculation of rate constants over a range of temperatures. For example, in the reaction between acetaminophen (B1664979) and OH radicals, rate constants were calculated from 198–338 K. nih.gov The total calculated rate constant for this reaction at 298 K was 3.23 × 10⁹ M⁻¹ s⁻¹, which aligns well with experimental values. nih.gov Such calculations can also determine the branching ratios, indicating the percentage of the reaction that proceeds through each competing pathway. nih.gov For the tert-butylamine and OH radical reaction, the branching ratio for N-H abstraction versus C-H abstraction was found to vary with temperature. whiterose.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are pivotal in drug discovery for predicting the activity of new molecules and optimizing lead compounds.

Chemometric Approaches for Correlating Structural Features with Biological Activities

Chemometrics, the application of statistical and mathematical methods to chemical data, is the cornerstone of QSAR. In the context of this compound derivatives, QSAR studies have been employed to understand their anticancer properties. researchgate.netresearchgate.net

In one such study, a series of N-(2-(tert-butylamino)-2-oxoethyl)-2,2-dichloro-N-aryl(alkyl)acetamide derivatives were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. researchgate.net QSAR models were then developed using chemometric methods to correlate the structural features of these compounds with their observed anticancer activity. researchgate.netresearchgate.net The goal of these models is to identify key molecular descriptors—numerical values that quantify aspects of a molecule's structure—that influence biological potency. These descriptors can be constitutional, topological, geometric, or electronic in nature.

For example, a study on a diverse set of 130 compounds, which included various amides and esters, used the Best Multilinear Regression (BMLR) algorithm to model aquatic toxicity. nih.gov The process involved separating the data into training and test sets to build and validate the model. The final QSAR equation relates the biological activity (e.g., IC₅₀ or EC₅₀) to a combination of these descriptors. nih.gov A robust model is characterized by strong statistical parameters such as a high squared correlation coefficient (R²) and cross-validated R² (R²cv), and a low standard error of estimation (s²). nih.gov

In the study of dichloroacetamide derivatives, which include the this compound moiety, such QSAR models provide valuable insights for the future design of novel anticancer agents with improved efficacy. researchgate.netresearchgate.net For instance, a derivative, N-(2-(tert-butylamino)-1-(4-nitrophenyl)-2-oxoethyl)-2,2-dichloro-N-(2-fluorophenyl)acetamide (A5), was identified as having promising cytotoxic effects against several cancer cell lines. researchgate.netresearchgate.net

Below is a representative table illustrating the type of data used in such QSAR studies, showing the structure of a compound derivative and its corresponding biological activity.

Advanced Research Applications and Derivatization Strategies for 2 Tert Butylamino Acetamide Scaffolds

Design and Development of Molecular Inhibitors

The 2-(tert-butylamino)acetamide scaffold has proven to be a valuable starting point for the discovery of potent enzyme inhibitors. Through strategic derivatization, researchers have developed both non-covalent and covalent inhibitors targeting critical enzymes involved in viral replication and metabolic diseases.

Exploration of Non-Covalent Inhibition Mechanisms of Target Enzymes

A significant breakthrough utilizing the this compound scaffold was the development of non-covalent inhibitors for the SARS-CoV 3CL protease (3CLpro), an enzyme essential for viral replication. Current time information in Bangalore, IN.researchgate.net Unlike the majority of 3CLpro inhibitors that rely on forming a covalent bond with the catalytic cysteine residue (Cys145), a series of inhibitors based on an N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamide (B32628) framework demonstrated potent, non-covalent inhibition. Current time information in Bangalore, IN.researchgate.net

A prime example is the probe compound ML188, which emerged from a high-throughput screening campaign and subsequent optimization. researchgate.netgoogle.com This class of inhibitors functions by occupying specific binding pockets within the enzyme's active site without forming a permanent chemical bond. Current time information in Bangalore, IN. The non-covalent mechanism is considered advantageous as it can reduce the potential for off-target reactivity associated with highly reactive covalent "warheads." Current time information in Bangalore, IN. The development of these inhibitors showcased that non-covalent agents could achieve antiviral efficacy comparable to their covalent counterparts. Current time information in Bangalore, IN.

Rational Design of Covalent Enzyme Inhibitors

The insights gained from non-covalent inhibitors of SARS-CoV 3CLpro served as a foundation for the rational design of novel covalent inhibitors. polysciences.comcnrs.fr Researchers used the non-covalent inhibitor scaffold as a template to strategically incorporate electrophilic "warheads" capable of forming a covalent bond with the catalytic Cys145 residue of the protease. polysciences.comgoogle.com

One strategy involved replacing a non-covalently interacting part of the lead compound, such as an imidazole (B134444) ring, with a group designed to be a covalent warhead. polysciences.com This approach aimed to enhance inhibitory potency by combining the specific binding interactions of the original scaffold with the high affinity and long residence times characteristic of covalent bonding. cnrs.fr An investigation of the crystal structure of a non-covalent inhibitor bound to the SARS-CoV-2 3CLpro active site revealed that the catalytic cysteine was positioned just 3.2 Å away from a portion of the inhibitor, suggesting that replacing this portion with a warhead was a feasible strategy. polysciences.commdpi.com Chloroacetamide and epoxide-based groups were among the electrophiles successfully incorporated, leading to potent covalent inhibitors with IC50 values as low as 490 nM. google.com

Molecular Recognition and Binding Specificity with Enzymes (e.g., SARS-CoV 3CL Protease, Pyruvate (B1213749) Dehydrogenase Kinases)

Detailed molecular recognition studies have been crucial for optimizing inhibitors derived from the this compound scaffold. For the SARS-CoV 3CL protease, X-ray crystallography has provided atomic-level insights into how these inhibitors bind. Current time information in Bangalore, IN.researchgate.netgoogle.com

The inhibitor ML188, for instance, was found to occupy the S1', S1, and S2 binding pockets of the enzyme. Current time information in Bangalore, IN. The pyridin-3-yl group fits into the S1 pocket, while the 4-tert-butylphenyl group occupies the S2 pocket, engaging in favorable hydrophobic and hydrogen bond interactions. google.com The furan (B31954) ring of ML188 forms a key hydrogen bond interaction with the backbone of Gly143, which is part of the oxyanion hole critical for the enzyme's catalytic activity. polysciences.com This detailed understanding of molecular recognition allows for precise, structure-guided modifications to improve binding affinity and specificity. Current time information in Bangalore, IN.researchgate.net

The principles of targeting enzyme active sites with tailored scaffolds are broadly applicable. Another important class of enzymes, the Pyruvate Dehydrogenase Kinases (PDKs), are critical regulators of glucose metabolism and are considered therapeutic targets for diabetes and cancer. nih.govnih.govwikipedia.org PDKs inactivate the pyruvate dehydrogenase complex (PDC) through phosphorylation. wikipedia.org Developing inhibitors that block the ATP-binding pocket of PDKs is a key strategy. ijbs.com While specific inhibitors for PDKs based on the this compound scaffold are not as extensively documented in primary literature, the scaffold's demonstrated versatility in creating specific, non-covalent and covalent inhibitors for other enzymes suggests its potential utility in designing novel PDK inhibitors targeting the nucleotide-binding pocket. nih.govijbs.com

Structure-Based Approaches in Inhibitor Optimization

Structure-based design has been instrumental in the optimization of inhibitors containing the this compound core. The availability of high-resolution X-ray crystal structures of inhibitors like ML188 bound to the SARS-CoV 3CLpro was a turning point in the research campaign. Current time information in Bangalore, IN.researchgate.netresearchgate.net These structures provided a detailed map of the enzyme-inhibitor interactions, allowing researchers to rapidly explore structure-activity relationships (SAR). Current time information in Bangalore, IN.

For example, the crystal structure guided the chemical optimization efforts within the S1', S1, and S2 binding pockets of the enzyme. Current time information in Bangalore, IN.google.com A multi-component Ugi reaction was employed to efficiently synthesize a diverse library of analogues, where different chemical groups could be systematically substituted to probe these pockets. Current time information in Bangalore, IN.polysciences.com This approach, directly informed by structural data, accelerated the refinement of the lead compound, ultimately yielding potent and specific inhibitors. Current time information in Bangalore, IN.researchgate.net The success of this strategy underscores the power of combining structural biology with synthetic chemistry to optimize drug candidates.

Utilization in Polymer Chemistry and Material Science

Beyond medicinal chemistry, the structural features of this compound, particularly its sterically hindered amine, suggest potential applications in materials science.

Incorporation into Hindered Amine Stabilizer Structures for Polymeric Materials

Hindered Amine Light Stabilizers (HALS) are critical additives used to protect polymers like polyolefins and polyurethanes from degradation caused by photo-oxidation. frontiersin.orgcnrs.fr The mechanism of HALS does not involve absorbing UV radiation but rather inhibiting polymer degradation by scavenging free radicals produced during the photo-oxidation process. cnrs.fr This is accomplished through a cyclic process known as the Denisov cycle, where the hindered amine is oxidized to a stable aminoxyl radical (R₂NO•), which then traps the damaging alkyl radicals (R•) in the polymer. cnrs.fr A key feature of HALS is that they are regenerated, allowing them to provide long-term stability. cnrs.fr

The archetypal structure for HALS is a derivative of tetramethylpiperidine, which provides the necessary steric hindrance around the amine nitrogen to ensure the stability of the aminoxyl radical and prevent side reactions. frontiersin.orgcnrs.fr The tert-butylamino group within the this compound scaffold is also a sterically hindered amine. This structural similarity suggests that the scaffold could be incorporated into novel HALS structures. While traditionally based on piperidine, the field has expanded to include polymerizable HALS monomers and other amine-containing structures to improve compatibility and permanence within the polymer matrix. researchgate.netcnrs.fr Functional monomers containing hindered amine groups, such as 2-(tert-Butylamino)ethyl methacrylate (B99206) (TBAEMA), are used to create polymers with specific properties. polysciences.com Therefore, the this compound moiety represents a plausible building block for designing new classes of HALS, potentially offering different solubility, compatibility, or performance profiles in various polymeric materials.

Chemical Derivatization for Enhanced Research Utility

The chemical scaffold of this compound, characterized by its secondary amine and primary amide functional groups, offers versatile opportunities for chemical modification. Derivatization, the process of chemically modifying a compound, is a critical strategy employed in analytical chemistry to enhance the molecule's properties for specific research applications. These modifications can improve volatility for gas chromatography, enhance detection for spectroscopy, and refine separation characteristics in various chromatographic techniques. Furthermore, the functional groups serve as handles for conjugation to other molecules, including biomolecules, thereby expanding the research utility of the this compound core.

Strategies for Modifying Polarity and Volatility for Analytical Techniques

For analytical techniques such as gas chromatography (GC), the inherent polarity and low volatility of amine- and amide-containing compounds like this compound can lead to poor chromatographic performance, including broad peak shapes and thermal degradation. researchgate.net Derivatization is employed to convert these polar functional groups into less polar, more volatile moieties, making them amenable to GC analysis. researchgate.netresearchgate.net The primary targets for derivatization on the this compound molecule are the hydrogen atoms on the secondary amine and the primary amide.

Common strategies include:

Silylation: This is a widely used method where an active hydrogen is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group. researchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are highly effective for derivatizing both amines and amides. researchgate.netresearchgate.net The resulting silylated derivatives are significantly less polar and more volatile. The t-BDMS derivatives offer the additional advantage of being more stable to hydrolysis than TMS derivatives and provide characteristic mass spectra with a prominent [M-57]+ fragment, aiding in identification. nih.gov

Acylation: This process involves the introduction of an acyl group (R-C=O). Reagents such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) react with the amine and amide groups to form stable, volatile fluoroacyl derivatives. researchgate.net These derivatives are also highly electronegative, which makes them particularly suitable for sensitive detection by electron capture detection (ECD) in GC.

Alkylation: This strategy modifies the functional groups by adding an alkyl chain, which can also decrease polarity.

The choice of derivatization reagent depends on the specific requirements of the analysis, including the desired volatility, stability of the derivative, and the analytical detector being used. greyhoundchrom.com

Table 1: Derivatization Reagents for Modifying Polarity and Volatility

| Derivatization Strategy | Reagent Class | Example Reagent | Target Functional Group(s) | Effect on Analyte |

| Silylation | Silylating Agents | BSTFA, MTBSTFA | -NH, -CONH₂ | Increases volatility, Decreases polarity, Improves thermal stability |

| Acylation | Fluoroacylating Agents | TFAA, PFPA, HFBA | -NH, -CONH₂ | Increases volatility, Decreases polarity, Enhances ECD response |

Introduction of Chromophores and Fluorophores for Spectroscopic Detection Enhancement

In High-Performance Liquid Chromatography (HPLC), enhancing the detection sensitivity and selectivity for compounds that lack a strong native chromophore (a light-absorbing group) or fluorophore (a fluorescent group) is crucial. nih.gov Derivatization can be used to attach such a group to the this compound molecule, typically at the secondary amine position. researchgate.net This allows for highly sensitive detection using UV-Vis absorption or fluorescence detectors. researchgate.netnih.gov

Key derivatization agents for this purpose include:

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to yield highly fluorescent sulfonamide derivatives. acs.org These derivatives can be detected at very low concentrations using a fluorescence detector.

2,4-Dinitrofluorobenzene (DNFB), also known as Sanger's Reagent: This reagent reacts with amines to produce dinitrophenyl (DNP) derivatives that are strongly UV-active, allowing for sensitive detection with a UV detector. greyhoundchrom.com

Coumarin and Naphthalene Analogs: A variety of reagents incorporating these extended aromatic systems are used to create derivatives with high molar absorptivity or strong fluorescence. nih.govscribd.com For example, a novel in-house chemical label, 2-bromo-N-{3-[5-(dimethylamino)naphthalene-1-sulfonamido]propyl}acetamide (BASA), leverages the Dansyl moiety for its favorable fragmentation pattern in mass spectrometry and fluorescence properties. acs.org

These labeling strategies not only improve detection limits but can also improve the chromatographic behavior of the analyte. greyhoundchrom.com

Table 2: Reagents for Spectroscopic Detection Enhancement

| Reagent | Abbreviation | Target Functional Group | Type of Enhancement |

| Dansyl Chloride | DNS-Cl | Secondary Amine | Fluorophore |

| 2,4-Dinitrofluorobenzene | DNFB | Secondary Amine | Chromophore |

| 2-bromo-N-{3-[5-(dimethylamino)naphthalene-1-sulfonamido]propyl}acetamide | BASA | General Labeling | Fluorophore/MS Tag |

Derivatization for Improved Chromatographic Separation and Sensitivity

Derivatization is a powerful tool to overcome challenges in chromatographic separation, such as co-elution with matrix components, poor peak shape, and insufficient retention. greyhoundchrom.com The chemical modifications described previously for enhancing volatility and detectability also directly contribute to improved chromatographic performance.

In Gas Chromatography (GC): The conversion of the polar this compound to a non-polar silyl or acyl derivative minimizes interactions with active sites on the column and injector surfaces. researchgate.net This leads to sharper, more symmetrical peaks, reduced tailing, and consequently, better resolution and higher sensitivity. researchgate.net

In High-Performance Liquid Chromatography (HPLC): Derivatization can be used to predictably alter the retention behavior of this compound. In reversed-phase HPLC, attaching a large, non-polar group (e.g., a dansyl or dinitrophenyl group) will significantly increase the hydrophobicity of the derivative. greyhoundchrom.com This leads to stronger retention on C8 or C18 columns, moving the analyte's peak away from the void volume and interferences from polar matrix components. mdpi.comsielc.com This improved retention and peak shape enhance both separation from other compounds and the sensitivity of the measurement. mdpi.comsielc.com

Furthermore, chiral derivatizing agents can be employed to separate enantiomers of chiral molecules. While this compound itself is achiral, it can be used in the synthesis of chiral compounds. For instance, in the development of inhibitors for the SARS-CoV 3CL protease, a chiral derivative, (R)-N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide, was synthesized and characterized. nih.gov The separation of such enantiomers would require chiral chromatography, which can often be facilitated by derivatization with a chiral reagent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) to form diastereomers that can be separated on a standard achiral column. greyhoundchrom.com

Table 3: Impact of Derivatization on Chromatographic Performance

| Chromatographic Technique | Derivatization Strategy | Effect | Outcome |

| Gas Chromatography (GC) | Silylation, Acylation | Decreases polarity, Increases volatility | Sharper peaks, Better resolution, Improved sensitivity, Prevents thermal degradation |

| HPLC (Reversed-Phase) | Introduction of large, non-polar chromophores/fluorophores | Increases hydrophobicity and retention | Improved separation from polar interferences, Enhanced peak shape and sensitivity |

| Chiral HPLC | Reaction with a Chiral Derivatizing Agent (e.g., Marfey's Reagent) | Forms diastereomers | Enables separation of enantiomers on achiral columns |

Applications in Biomolecule Derivatization and Labeling

The functional groups of this compound make its scaffold a candidate for use in the derivatization and labeling of biomolecules, such as peptides, proteins, and other amine-containing biological compounds. acs.org The core structure can be incorporated into larger, more complex molecules designed for specific biological interactions or can be chemically modified to act as a labeling agent.

A key strategy involves modifying the this compound structure to include a reactive functional group that can covalently bond to a biomolecule. For example, the synthesis could be adapted to produce a derivative containing a carboxylic acid, which can then be activated (e.g., as an N-hydroxysuccinimide ester) to react with primary amine groups (e.g., the N-terminus or lysine (B10760008) side chains) on a protein. This effectively tags the biomolecule with the tert-butylaminoacetamide moiety.

Such labeling has several research applications:

Probes for Biological Interactions: The unique this compound fragment can serve as an epitope for antibody recognition, as demonstrated in the immunodetection of tigecycline, which contains this structural motif. proquest.com This principle can be extended to develop specific antibodies that can detect and quantify biomolecules labeled with this scaffold.

Building Blocks for Drug Discovery: The scaffold can be used as a building block in combinatorial chemistry to generate libraries of new compounds. For example, a multi-component Ugi reaction utilizing pyridine-3-carboxaldehyde, 4-tert-butylaniline, furan-2-carboxylic acid, and tert-butylisocyanide produced a potent, non-covalent inhibitor of the SARS-CoV 3CL protease containing a 2-(tert-butylamino)-acetamide core structure. nih.gov This highlights its utility in constructing complex molecules with potential therapeutic activity.

Radiolabeling for Imaging: With appropriate modification, the scaffold could be used in radiolabeling. For instance, derivatives could be designed for direct 18F-labeling via nucleophilic aromatic substitution, creating probes for positron emission tomography (PET) imaging. researchgate.net The peptide or other biomolecule would be conjugated to this modified scaffold, allowing for in vivo tracking.

The versatility of the this compound scaffold, stemming from its accessible functional groups, allows it to be a valuable component in the design of probes and labels for advanced biomolecular research. acs.orgnih.gov

Table 4: Potential Applications in Biomolecule Derivatization

| Application Area | Derivatization Strategy | Target Biomolecule | Purpose of Labeling |